molecular formula C13H19ClN2O B3049685 1-(2-Chloroethyl)-3-(2,6-diethylphenyl)urea CAS No. 21548-54-9

1-(2-Chloroethyl)-3-(2,6-diethylphenyl)urea

Cat. No.: B3049685
CAS No.: 21548-54-9
M. Wt: 254.75 g/mol
InChI Key: OINDQNQEWUMFMS-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(2,6-diethylphenyl)urea is a chemical compound with the molecular formula C13H18ClNO It is known for its unique structure, which includes a chloroethyl group and a diethylphenyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-3-(2,6-diethylphenyl)urea typically involves the reaction of 2,6-diethylphenyl isocyanate with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(2-Chloroethyl)-3-(2,6-diethylphenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloroethyl)-3-(2,6-diethylphenyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(2,6-diethylphenyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The diethylphenyl group may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-(2-Chloroethyl)-3-(2,6-diethylphenyl)urea can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)-3-phenylurea: Lacks the diethyl groups, which may affect its reactivity and biological activity.

    1-(2-Chloroethyl)-3-(2,4-diethylphenyl)urea: Similar structure but with different substitution pattern on the phenyl ring, leading to different properties.

    1-(2-Chloroethyl)-3-(2,6-dimethylphenyl)urea: Contains methyl groups instead of ethyl groups, which can influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chloroethyl)-3-(2,6-diethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-3-10-6-5-7-11(4-2)12(10)16-13(17)15-9-8-14/h5-7H,3-4,8-9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINDQNQEWUMFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298639
Record name 1-(2-chloroethyl)-3-(2,6-diethylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21548-54-9
Record name NSC124894
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124894
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-chloroethyl)-3-(2,6-diethylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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